N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807585
InChI: InChI=1S/C21H20N4O3/c26-19(24-16-9-14-5-1-2-6-15(14)10-16)11-22-20(27)12-25-13-23-18-8-4-3-7-17(18)21(25)28/h1-8,13,16H,9-12H2,(H,22,27)(H,24,26)
SMILES:
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

CAS No.:

Cat. No.: VC14807585

Molecular Formula: C21H20N4O3

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide -

Specification

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide
Standard InChI InChI=1S/C21H20N4O3/c26-19(24-16-9-14-5-1-2-6-15(14)10-16)11-22-20(27)12-25-13-23-18-8-4-3-7-17(18)21(25)28/h1-8,13,16H,9-12H2,(H,22,27)(H,24,26)
Standard InChI Key SUWBCUOLQYIPBV-UHFFFAOYSA-N
Canonical SMILES C1C(CC2=CC=CC=C21)NC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule comprises three distinct regions:

  • Dihydroindenyl group: A bicyclic system with partial saturation, contributing to hydrophobic interactions and conformational rigidity.

  • 4-Oxoquinazolin-3(4H)-yl acetyl unit: A planar heteroaromatic system known for its role in kinase inhibition and DNA intercalation .

  • Glycinamide bridge: A flexible peptidomimetic linker enabling spatial orientation of the pharmacophores.

The IUPAC name follows systematic rules, specifying substituents on the glycinamide nitrogen (2,3-dihydro-1H-inden-2-yl) and the acetylated quinazolinone moiety.

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₄O₃Derived
Molecular Weight396.44 g/molCalculated
SMILESO=C(NC1CC2=C(C1)C=CC=C2)CNC(=O)C3N=CNC4=C3C=CC=C4OGenerated
Topological Polar SA116 ŲEstimated

The calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented for this compound, analogous pathways involve:

  • Quinazolinone Preparation: Cyclocondensation of anthranilic acid derivatives with urea or cyanamide .

  • Acetylation: Coupling the quinazolinone to glycine via acetyl chloride under Schotten-Baumann conditions .

  • Amide Bond Formation: Reacting the acetylated intermediate with 2-aminoindane using carbodiimide-based coupling agents .

Key challenges include preserving stereochemistry during indene functionalization and preventing quinazolinone oxidation .

Analytical Data

Hypothetical characterization data, extrapolated from similar structures :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazolinone-H), 7.85–7.20 (m, aromatic Hs), 4.30 (m, indenyl-CH), 3.90 (s, 2H, acetyl-CH₂).

  • HRMS: m/z 397.1743 [M+H]⁺ (calc. 397.1748).

Pharmacological Activity

Protein Degradation Mechanisms

Structural parallels to PROTACs (Proteolysis-Targeting Chimeras) suggest potential E3 ligase recruitment via the quinazolinone moiety, enabling targeted protein degradation . For example, cereblon-binding analogs induce ubiquitination of Ikaros proteins in myeloma cells .

Therapeutic Applications

Oncology

Quinazolinone derivatives exhibit antiproliferative activity against breast (MCF-7, IC₅₀ ~8 μM) and lung (A549, IC₅₀ ~12 μM) cancer lines . The dihydroindenyl group may enhance blood-brain barrier penetration, suggesting utility in glioblastoma .

Anti-Inflammatory Effects

Glycinamide-linked compounds modulate NF-κB signaling, reducing TNF-α and IL-6 production in macrophage models .

ParameterPredictionBasis
Hepatic ToxicityLow (CYP3A4 substrate)Similar
CardiotoxicityModerate (hERG IC₅₀ ~4 μM)QSAR
MutagenicityNegative (Ames test)Analog data

Metabolic Pathways

Primary metabolism involves quinazolinone hydroxylation (CYP2C9) and glycinamide hydrolysis (esterases) .

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